

BPR1R024 Mesylate: Application Notes and Protocols for Macrophage Depletion Studies

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Compound of Interest		
Compound Name:	BPR1R024 mesylate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR1R024 mesylate is a potent and selective orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the survival, differentiation, and proliferation of macrophages. With a high affinity for CSF1R (IC50 = 0.53 nM), BPR1R024 mesylate offers a powerful tool for researchers studying the role of macrophages in various physiological and pathological processes, particularly in the fields of immuno-oncology and inflammatory diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of BPR1R024 mesylate in macrophage depletion studies, encompassing both in vitro and in vivo models.

Introduction

Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment (TME) and are predominantly polarized towards an M2-like phenotype, which is associated with tumor progression, immunosuppression, and resistance to therapy.[5][6] The CSF1/CSF1R signaling axis is instrumental in the maintenance of these pro-tumoral macrophages.[5][6] BPR1R024 mesylate selectively targets CSF1R, leading to the depletion of M2-like macrophages while having a minimal impact on the anti-tumoral M1-like macrophage population.[3][4] This selectivity makes it a valuable research tool for dissecting the specific roles of different macrophage subsets and for evaluating the therapeutic potential of CSF1R inhibition.



Data Presentation

The following tables summarize the key quantitative data regarding the activity and properties of BPR1R024.

Table 1: In Vitro Inhibitory Activity of BPR1R024

Target/Cell Line	Parameter	Value	Reference
CSF1R	IC50	0.53 nM	[1][2][4]
Aurora A (AURA)	IC50	>10 μM	[1]
Aurora B (AURB)	IC50	1.40 μΜ	[1]
M2-like murine Bone Marrow-Derived Macrophages (CSF1- induced)	IC50	0.031 μM (31 nM)	
M1-like murine Bone Marrow-Derived Macrophages (GM- CSF-induced)	IC50	5.39 μΜ	
RAW264.7 cells (murine macrophage- like)	CSF1R signal suppression	~50-75 nM	[1]
THP-1 cells (human monocytic)	CSF1R signal suppression	~1-10 nM	[1]

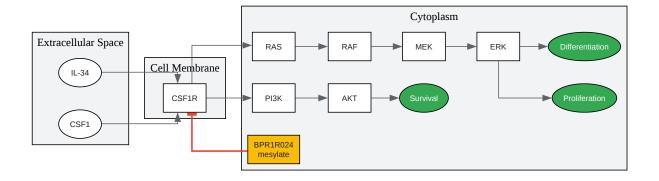
Table 2: In Vivo Pharmacokinetics and Efficacy of BPR1R024 Mesylate in Mice



Parameter	Value	Animal Model	Reference
Oral Bioavailability (F)	35% (formulated in 30% HP-β-CD)	Rats	
Dosing Regimen	100 mg/kg, twice daily (oral)	MC38 murine colon tumor model	[1]
Tumor Growth Inhibition (TGI)	59%	MC38 murine colon tumor model	[3]

Signaling Pathway

BPR1R024 mesylate exerts its effect by inhibiting the CSF1R signaling cascade. Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes macrophage survival, proliferation, and differentiation. Key downstream pathways include the PI3K/AKT and MAPK/ERK pathways.



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Caption: BPR1R024 mesylate inhibits CSF1R signaling.

Experimental Protocols



In Vitro Macrophage Depletion Assay

This protocol describes a method to assess the dose-dependent effect of **BPR1R024 mesylate** on the viability of M2-polarized bone marrow-derived macrophages (BMDMs).

Materials:

- BPR1R024 mesylate
- Murine bone marrow cells
- Recombinant murine M-CSF
- Recombinant murine GM-CSF
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
- Cell viability reagent (e.g., CellTiter-Glo® or MTT)
- 96-well cell culture plates

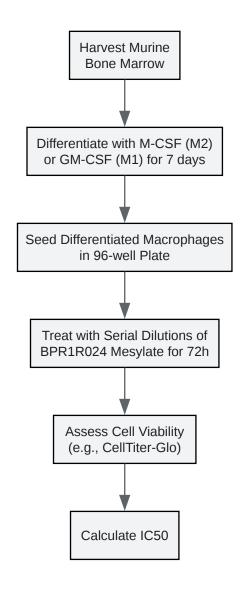
Protocol:

- Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
 - Harvest bone marrow from the femurs and tibias of mice.
 - Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of M-CSF for M2 polarization or 20 ng/mL of GM-CSF for M1 polarization.
 - Incubate for 7 days, replacing the medium every 3 days.
- Cell Seeding:
 - Harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10⁴ cells/well.
 - Allow the cells to adhere overnight.



- Treatment with BPR1R024 Mesylate:
 - Prepare a serial dilution of **BPR1R024 mesylate** in complete RPMI 1640 medium.
 - Remove the old medium from the cells and add 100 μL of the BPR1R024 mesylate dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
 - Incubate for 72 hours.
- Assessment of Macrophage Viability:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence or absorbance using a plate reader.
 - Calculate the IC50 value by plotting the cell viability against the log concentration of BPR1R024 mesylate.





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Caption: In Vitro Macrophage Depletion Workflow.

In Vivo Macrophage Depletion in a Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of **BPR1R024 mesylate** in depleting TAMs and inhibiting tumor growth in a syngeneic mouse model. The MC38 colon adenocarcinoma model is used as an example.

Materials:

BPR1R024 mesylate



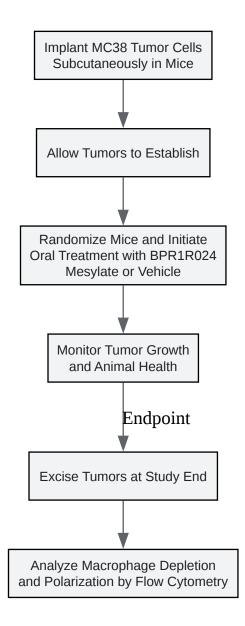
- Vehicle (e.g., 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water)
- MC38 cancer cells
- C57BL/6 mice (6-8 weeks old)
- Calipers for tumor measurement
- Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206 for M2 macrophages, anti-CD86 for M1 macrophages)

Protocol:

- Tumor Cell Implantation:
 - Subcutaneously inject 5 x 10^5 MC38 cells into the flank of C57BL/6 mice.
 - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
- Treatment Administration:
 - Randomize mice into treatment and control groups.
 - Prepare a formulation of **BPR1R024 mesylate** in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
 - Administer BPR1R024 mesylate or vehicle orally (e.g., by gavage) twice daily.
- Monitoring Tumor Growth and Animal Health:
 - Measure tumor volume with calipers every 2-3 days.
 - Monitor the body weight and overall health of the mice throughout the study.
- Assessment of Macrophage Depletion:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Prepare single-cell suspensions from the tumors.



 Stain the cells with fluorescently labeled antibodies for flow cytometric analysis of macrophage populations (e.g., CD45+CD11b+F4/80+ cells) and their polarization status (M1 vs. M2 markers).



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Caption: In Vivo Macrophage Depletion Workflow.

Conclusion

BPR1R024 mesylate is a highly selective and potent CSF1R inhibitor that serves as an invaluable tool for studying the role of macrophages in health and disease. Its ability to



specifically deplete M2-like macrophages provides a nuanced approach to investigating the complexities of the tumor microenvironment and inflammatory processes. The protocols outlined in this document offer a starting point for researchers to effectively utilize **BPR1R024 mesylate** in their macrophage depletion studies.

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